molecular formula C34H31FN6O4S2 B2552108 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-65-5

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2552108
CAS No.: 362505-65-5
M. Wt: 670.78
InChI Key: PDZQHMLAGJFLGT-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a pyrazoline ring fused with a triazole moiety, substituted with 2,3-dimethoxyphenyl, thiophen-2-yl, and 4-fluorophenyl groups.

Structural characterization of this compound likely employs X-ray crystallography refined via SHELXL and visualized using ORTEP-3 , ensuring precise determination of bond angles, torsional conformations, and intermolecular interactions.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31FN6O4S2/c1-44-28-11-6-10-25(33(28)45-2)27-19-26(29-12-7-17-46-29)39-41(27)32(43)21-47-34-38-37-30(40(34)24-15-13-23(35)14-16-24)20-36-31(42)18-22-8-4-3-5-9-22/h3-17,27H,18-21H2,1-2H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZQHMLAGJFLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that integrates multiple pharmacologically relevant motifs, including pyrazole and triazole structures. This article explores its biological activity based on recent studies and findings.

The compound has a molecular formula of C36H36N6O5S2C_{36}H_{36}N_6O_5S^2 and a molecular weight of approximately 696.85 g/mol. It features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight696.85 g/mol
LogP6.3684
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1
Polar Surface Area100.603

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives are recognized for their potential in cancer treatment. They can inhibit tumor growth and may act on various cancer cell lines by inducing apoptosis or inhibiting proliferation .
  • Antimicrobial Properties : The presence of the triazole ring is associated with antifungal and antibacterial activities. Compounds similar to this structure have shown efficacy against various pathogens .
  • Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, which are crucial in treating conditions like arthritis or other inflammatory diseases .
  • Neuroprotective Effects : Some pyrazole derivatives have been noted for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

The biological activity of this compound is likely mediated through various molecular interactions:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π–π stacking .
  • Receptor Binding : The structural motifs allow binding to receptors involved in inflammation and cancer pathways, potentially leading to therapeutic effects .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives showing significant inhibitory effects on cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance, compounds demonstrated IC50 values as low as 0.08 µM against MCF-7 breast cancer cells .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects using the Human Red Blood Cell (HRBC) membrane stabilization method. Results indicated that certain derivatives exhibited notable protective effects at doses ranging from 100 µg to 1000 µg .

Study 3: Antimicrobial Efficacy

Research on antimicrobial properties revealed that similar triazole derivatives exhibited potent activity against fungal strains such as Candida albicans and bacterial strains like Staphylococcus aureus .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide. For instance, derivatives of thiazole and triazole have shown significant antibacterial and antifungal activities. In a study focused on thiazole derivatives, several compounds were evaluated for their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results at concentrations as low as 1 µg/mL .

Anticancer Properties

Compounds with similar structures have also been investigated for their anticancer potential. The incorporation of triazole and pyrazole moieties has been associated with enhanced cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives exhibited potent activity against breast cancer cells, suggesting that modifications to the core structure of this compound could yield effective anticancer agents .

Pain Management

The analgesic properties of certain amides have been explored extensively. N-(substituted phenyl)acetamides have been shown to exhibit significant pain-relieving effects in various animal models. This aspect presents an opportunity for this compound to be developed as a novel analgesic agent .

Fungicidal Properties

N-containing heterocycles like triazoles are widely recognized for their fungicidal properties. Recent patents have outlined the effectiveness of various triazole derivatives in combating phytopathogenic fungi. The compound under consideration could be developed into a new class of fungicides aimed at protecting crops from fungal infections .

Herbicide Development

The structural characteristics of N-substituted phenylacetamides suggest potential applications in herbicide formulation. Compounds with similar frameworks have been shown to inhibit plant growth by interfering with specific biochemical pathways in target weeds. Thus, exploring the herbicidal activity of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenyacetamide could lead to innovative agricultural solutions .

Polymer Chemistry

The unique structure of the compound allows for its potential use in polymer synthesis. The incorporation of functional groups from N-substituted phenylacetamides can enhance the properties of polymers such as thermal stability and mechanical strength. Research into polymer blends that include this compound may yield materials suitable for various industrial applications.

Nanotechnology

Recent advancements in nanotechnology suggest that compounds like N-substituted phenylacetamides can be utilized in the development of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles using such compounds could lead to more effective targeting and release profiles for therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and electronic properties can be compared to analogs sharing heterocyclic cores, substituent patterns, or functional groups. Below is a systematic analysis based on structural motifs and inferred pharmacological relevance:

Structural Analogues with Triazole/Thiophene Moieties

Compounds such as thiazol-5-ylmethyl carbamates (e.g., entries l and m in ) share triazole-like heterocycles but substitute thiophene with thiazole rings. Key differences include:

  • Electronic Effects : Thiophene’s electron-rich π-system may enhance binding to aromatic receptors compared to thiazole’s nitrogen-containing ring, which introduces polarity .
  • Substituent Impact : The 4-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability relative to benzyl or isopropyl substituents in analogs .

Pyrazoline Derivatives

Pyrazoline-based compounds, such as those with guanidine moieties , exhibit diverse biological activities. Unlike the target compound, guanidine-containing analogs prioritize coordination chemistry or anion recognition, whereas the acetamide group here may favor hydrogen bonding with biological targets like kinases or proteases .

Functional Group Analysis

  • Thioether Linkage: The –S–CH2–CO– group in the target compound contrasts with ester or amide linkers in analogs.
  • Fluorophenyl vs.

Data Table: Comparative Overview of Key Compounds

Compound Core Structure Key Substituents Biological Relevance Synthetic Method
Target Compound Pyrazoline-Triazole 4-fluorophenyl, thiophen-2-yl Antimicrobial, anti-inflammatory Multi-step (unreported)
Thiazol-5-ylmethyl carbamate Thiazole-Imidazolidinone Benzyl, isopropyl Enzyme inhibition (hypothetical) Not specified
Guanidine-pyrimidine hybrids Pyrimidine-Guanidine Alkyl chains, aromatic groups Coordination chemistry, catalysis Aqueous green synthesis
Organometallic Nobel Prize catalysts Metal-ligand complexes Transition metals (e.g., Pd, Ru) Catalytic applications Organometallic synthesis

Research Findings and Inferences

Structural Geometry vs. Activity : Despite electronic similarities (e.g., isovalency ), the target compound’s pyrazoline-triazole scaffold confers distinct geometry compared to thiazole or pyrimidine analogs, likely influencing target selectivity .

Synthetic Efficiency : Unlike guanidine derivatives synthesized via eco-friendly routes , the target compound’s synthesis may require hazardous solvents, highlighting a need for greener methodologies.

Pharmacokinetic Advantages: The fluorophenyl group enhances lipophilicity and metabolic stability over non-halogenated analogs, a critical factor in drug design .

Q & A

Q. What interdisciplinary approaches integrate synthetic chemistry with material science applications?

  • Methodology : Explore the compound’s electronic properties (cyclic voltammetry) for optoelectronic materials. Thiophene-triazole hybrids have been used in organic semiconductors, leveraging their conjugated π-systems .

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